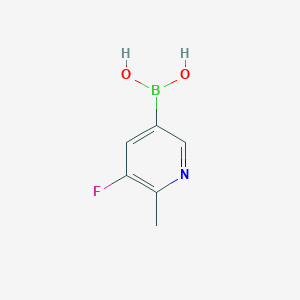

(5-Fluoro-6-methylpyridin-3-YL)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

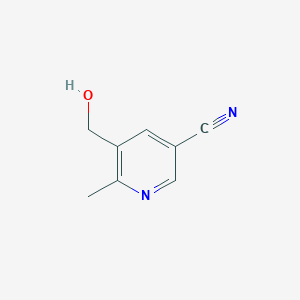

(5-Fluoro-6-methylpyridin-3-YL)boronic acid, also known as 5FMPA, is an important boronic acid derivative that has been widely studied in recent years due to its unique properties and potential applications in scientific research and laboratory experiments. 5FMPA has been used in a variety of contexts, including organic synthesis, drug delivery, and biochemistry.

Applications De Recherche Scientifique

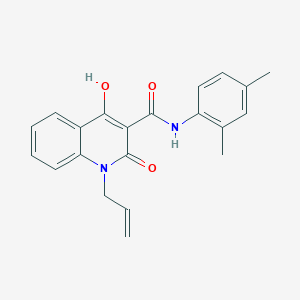

Synthesis of Organic Compounds and Pharmaceuticals

Suzuki Cross-Coupling Reactions : Novel halopyridinylboronic acids and esters, including 5-Fluoro-6-methylpyridin-3-YL boronic acid, are used in Pd-catalyzed coupling with arylhalides. This process is instrumental in generating new pyridine libraries, which are significant in pharmaceutical research (A. Bouillon et al., 2003).

Synthesis of Fluoropyridines and Pyridones : 5-bromo-2-fluoro-3-pyridylboronic acid, a compound similar to 5-Fluoro-6-methylpyridin-3-YL boronic acid, is used in Suzuki reactions to produce fluoropyridines and pyridones. These compounds have potential uses in drug development and other pharmaceutical applications (Andrew Sutherland & Timothy Gallagher, 2003).

Applications in Biochemistry and Chemistry

Fluorescent Chemosensors : Boronic acids are used in creating fluorescent chemosensors for detecting biological active substances, crucial for disease diagnosis and treatment. These sensors can probe carbohydrates and other bioactive substances (S. Huang et al., 2012).

Study of Molecular Interactions : The synthesis and characterization of oxaborol derivatives, including those from 2-fluoro-3-pyridineboronic acid, help understand molecular interactions. These studies are valuable in medicine, pharmacology, and biology (O. Hernández-Negrete et al., 2021).

Analysis of Fluorine Substituted Boronic Compounds : Research into the properties of fluorine-substituted boronic acids, like 5-Fluoro-6-methylpyridin-3-YL boronic acid, helps in understanding their role in organic synthesis, analytical chemistry, biology, and medicine. The study focuses on acidity, hydrolytic stability, and spectroscopic properties (Jan T. Gozdalik et al., 2017).

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are known to be involved in a variety of chemical reactions, most notably the suzuki-miyaura cross-coupling . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, (5-Fluoro-6-methylpyridin-3-YL)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, which are related compounds, is known to be dependent on the pH of the environment . At physiological pH, the rate of hydrolysis is considerably accelerated . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by factors such as pH, temperature, and the presence of other chemical species.

Propriétés

IUPAC Name |

(5-fluoro-6-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFWFKJSNCHEJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)

![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2403966.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)

![(4-Methylthiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2403974.png)

![2-[(2-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403977.png)

![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-nitrobenzoate](/img/structure/B2403979.png)